Ablukast Ablukast Ablukast is an aromatic ketone.
See also: Ablukast Sodium (active moiety of).
Brand Name: Vulcanchem
CAS No.: 96566-25-5
VCID: VC0516765
InChI: InChI=1S/C28H34O8/c1-4-8-21-23(12-10-20(17(2)29)27(21)31)34-13-6-5-7-14-35-26-16-25-19(15-22(26)18(3)30)9-11-24(36-25)28(32)33/h10,12,15-16,24,31H,4-9,11,13-14H2,1-3H3,(H,32,33)
SMILES: Array
Molecular Formula: C28H34O8
Molecular Weight: 498.6 g/mol

Ablukast

CAS No.: 96566-25-5

Cat. No.: VC0516765

Molecular Formula: C28H34O8

Molecular Weight: 498.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Ablukast - 96566-25-5

Specification

CAS No. 96566-25-5
Molecular Formula C28H34O8
Molecular Weight 498.6 g/mol
IUPAC Name 6-acetyl-7-[5-(4-acetyl-3-hydroxy-2-propylphenoxy)pentoxy]-3,4-dihydro-2H-chromene-2-carboxylic acid
Standard InChI InChI=1S/C28H34O8/c1-4-8-21-23(12-10-20(17(2)29)27(21)31)34-13-6-5-7-14-35-26-16-25-19(15-22(26)18(3)30)9-11-24(36-25)28(32)33/h10,12,15-16,24,31H,4-9,11,13-14H2,1-3H3,(H,32,33)
Standard InChI Key FGGYJWZYDAROFF-UHFFFAOYSA-N
Canonical SMILES CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCCOC2=C(C=C3CCC(OC3=C2)C(=O)O)C(=O)C
Appearance Solid powder

Introduction

Chemical Synthesis of Ablukast

The synthesis of Ablukast, as detailed by Manchand et al. (1992), involves a sequence of regiospecific reactions to construct its chromane backbone and functionalized side chain . The process is characterized by high yields and minimal chromatography, making it suitable for large-scale production.

Key Synthetic Steps

  • Claisen Condensation:
    2,4-Dihydroxyacetophenone undergoes condensation with diethyl oxalate in acetic acid to form a β-keto ester intermediate. This step establishes the chromane scaffold’s carbonyl group.

  • Hydrogenation:
    Catalytic hydrogenation (10% Pd/C, acetic acid) reduces the α,β-unsaturated ketone to a saturated chromane ester (7) with an 85% yield .

  • Fries Rearrangement:
    Treatment with acetic anhydride and BF₃·OEt₂ induces a Fries rearrangement, relocating the acetyl group to the 6-position of the chromane. Subsequent transesterification with methanol yields the methyl ester (8) .

  • Alkylation:
    The phenolic oxygen of 8 is alkylated with 5-bromo-1-pentanyl acetate (13) using K₂CO₃, achieving a 98% yield of the acetate intermediate (9) .

  • Methanolysis and Mesylation:
    Selective methanolysis of the acetate group in 9, mediated by tetra-n-butylammonium hydroxide, generates a primary alcohol. Mesylation with methanesulfonyl chloride then produces the mesylate (10), a suitable leaving group for subsequent coupling .

  • Final Coupling:
    Alkylation of the acetophenone derivative (16) with mesylate 10, facilitated by K₂CO₃ and tris(3,6-dioxaheptyl)amine (TDA-1), yields the racemic Ablukast precursor. Saponification with NaOH affords the sodium salt of Ablukast .

Table 1: Synthesis Yields and Conditions

StepReactionReagents/ConditionsYield (%)
1Claisen CondensationDiethyl oxalate, AcOH-
2HydrogenationH₂, Pd/C, AcOH85
3Fries RearrangementAc₂O, BF₃·OEt₂-
4AlkylationK₂CO₃, 5-bromo-1-pentanyl acetate98
5Methanolysis/Mesylationn-Bu₄N⁺OH⁻, MsCl81
6Final CouplingK₂CO₃, TDA-1, Toluene84

Mechanism of Action

Ablukast functions as a competitive antagonist of the cysteinyl leukotriene receptors (CysLT₁ and CysLT₂), which are G-protein-coupled receptors (GPCRs) mediating bronchoconstriction and vascular permeability . By binding to these receptors, Ablukast inhibits LTD₄-induced bronchospasm and LTB₄-driven neutrophil recruitment, critical pathways in asthma and IBD pathogenesis . Notably, in guinea pig models, the (S)-enantiomer demonstrated 15-fold greater potency than the (R)-enantiomer when administered via aerosol, highlighting the importance of stereochemistry in drug delivery .

Pharmacological Applications

Asthma

Ablukast reduces airway hyperreactivity by blocking leukotriene-induced smooth muscle contraction and mucus secretion. Preclinical studies showed efficacy in mitigating bronchoconstriction, though clinical outcomes in humans remain undocumented in available literature .

Inflammatory Bowel Disease (IBD)

Elevated LTB₄ levels in IBD patients correlate with neutrophil infiltration and mucosal damage. Ablukast’s inhibition of LTB₄ signaling positions it as a potential therapeutic for ulcerative colitis and Crohn’s disease .

Structural and Stereochemical Considerations

The chromane core of Ablukast features a 3,4-dihydro-2H-1-benzopyran system substituted with acetyl and alkoxy groups. The molecule’s flexibility, conferred by the pentyloxy tether, allows optimal receptor interaction. Enantiomeric studies revealed that while both (R)- and (S)-forms are equipotent intravenously, the (S)-enantiomer’s superior aerosol efficacy suggests formulation-dependent pharmacokinetics .

Table 2: Enantiomer Potency Comparison

EnantiomerAdministration RouteRelative Potency
(R)-AblukastIntravenous1x
(S)-AblukastIntravenous1x
(S)-AblukastAerosol15x

Comparative Analysis with Leukotriene Antagonists

Table 3: Leukotriene Antagonist Comparison

CompoundStructureTarget ReceptorClinical Use
AblukastChromane derivativeCysLT₁/₂Investigational
MontelukastQuinoline derivativeCysLT₁Asthma, Allergies
ZafirlukastIndole derivativeCysLT₁Asthma

Future Perspectives

Despite its discontinuation, Ablukast’s synthesis methodology and stereochemical insights remain valuable for medicinal chemistry. Reformulation strategies, such as enantiopure (S)-Ablukast aerosols or prodrug derivatives, could resurrect its therapeutic potential. Additionally, repurposing Ablukast for neutrophilic inflammation in COPD or rheumatoid arthritis warrants exploration.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator